molecular formula C20H21N3O5S B254080 N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No. B254080
M. Wt: 415.5 g/mol
InChI Key: JPDWJFYVKLGZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. It is a potential drug candidate for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels resulting from insulin resistance and impaired insulin secretion.

Mechanism of Action

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by binding to and activating GPR40, a receptor expressed in pancreatic beta cells and other tissues involved in glucose metabolism. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion, as well as the inhibition of glucagon secretion and hepatic glucose production.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to improve glucose tolerance and glycemic control in animal models of type 2 diabetes, as well as in human clinical trials. It also has beneficial effects on lipid metabolism, reducing triglyceride and free fatty acid levels in the blood. Additionally, N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have minimal effects on body weight and blood pressure, making it a potentially safer alternative to other diabetes medications.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its high selectivity for GPR40, which reduces the risk of off-target effects and potential toxicity. However, its mechanism of action may differ from that of other diabetes drugs, which could limit its use in combination therapies. Additionally, the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide are still being evaluated, and further studies are needed to fully understand its potential benefits and limitations.

Future Directions

Future research on N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could focus on its potential use in combination therapies with other diabetes medications, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, studies on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could help to establish its role as a potential treatment option for type 2 diabetes.

Synthesis Methods

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a multistep process involving the condensation of 3-acetylaniline with 4-bromo-2,2-dimethylthiazolidine, followed by a series of reactions involving various reagents and solvents. The final product is obtained as a white powder with a purity of over 99%.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on type 2 diabetes. It has been shown to effectively lower blood glucose levels by enhancing glucose-stimulated insulin secretion in pancreatic beta cells, while also improving insulin sensitivity and reducing hepatic glucose production.

properties

Product Name

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H21N3O5S/c1-13(24)21-15-5-4-6-16(11-15)22-18(25)14-7-9-17(10-8-14)23-19(26)20(2,3)12-29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

JPDWJFYVKLGZAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

Origin of Product

United States

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